
3-(Benzylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a complex organic compound with intriguing properties and diverse potential applications in various fields, including chemistry, biology, medicine, and industry. The molecular structure of this compound consists of a benzylsulfanyl group, a methylphenyl group, and a tetrahydroisoquinolinecarbonitrile core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzylsulfanyl group via thiol-ene reaction.
Assembly of the 4-methylphenyl group through a Friedel-Crafts acylation.
Construction of the tetrahydroisoquinolinecarbonitrile core using a Pictet-Spengler reaction.
Industrial Production Methods: On an industrial scale, the synthesis would likely involve optimization of these steps for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of reactions:
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Can reduce nitrile groups to amines.
Substitution: : Both nucleophilic and electrophilic substitutions are possible.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents like m-chloroperoxybenzoic acid.
Reducing agents such as lithium aluminum hydride.
Substitution reagents like alkyl halides.
Major Products
Sulfoxides and sulfones from oxidation.
Amines from reduction.
Various substituted derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in organic synthesis and in the development of novel materials.
Biology: : Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: : Explored for therapeutic potentials, such as anti-inflammatory or anticancer properties.
Industry: : Potential use in the creation of specialty chemicals and advanced materials.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on the context of its application:
Molecular Targets: : May interact with specific enzymes or receptors, altering their activity.
Pathways: : Could modulate signaling pathways involved in cell proliferation, inflammation, or apoptosis.
Comparación Con Compuestos Similares
Compared to similar compounds, 3-(Benzylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile exhibits unique structural features that enhance its reactivity and specificity in reactions. Similar compounds include:
3-(Benzylthio)-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.
1-(4-Methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.
The unique combination of functional groups in this compound sets it apart, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-benzylsulfanyl-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2S/c1-17-11-13-19(14-12-17)23-21-10-6-5-9-20(21)22(15-25)24(26-23)27-16-18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPAZPWVACKMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
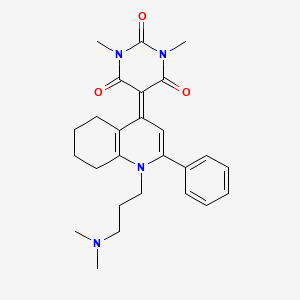
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2444164.png)
![(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2444166.png)
![4-cyclopropaneamido-N-[(3,4-dimethylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2444167.png)
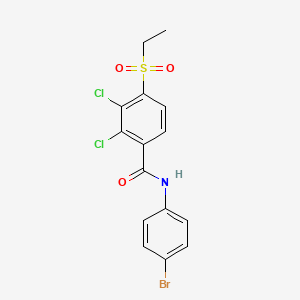
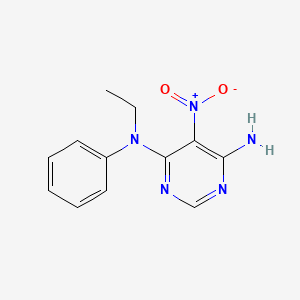
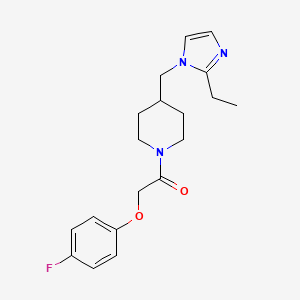
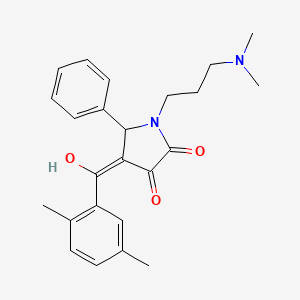
![1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2444176.png)
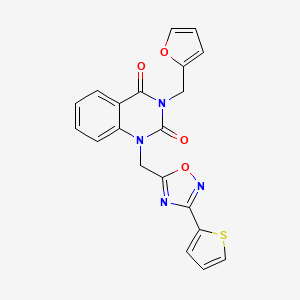
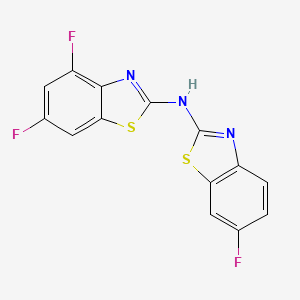
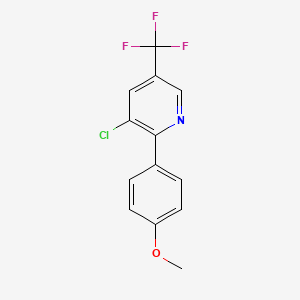

![4-ethyl-N-(1-{[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2444183.png)
